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Abstract

This application note details a robust and sensitive method for the quantitative analysis of
nicotianamine in various food matrices using Liquid Chromatography with tandem Mass
Spectrometry (LC-MS/MS). Nicotianamine, a metal-chelating non-proteinogenic amino acid
found in plants, has garnered interest for its potential antihypertensive properties. Its high
polarity presents a challenge for conventional reversed-phase liquid chromatography. This
document provides two distinct protocols: a direct analysis method using a multimode ODS
column that avoids derivatization, and an alternative method involving pre-column
derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-CI) for enhanced retention on
standard reversed-phase columns. These methods are suitable for researchers, scientists, and
professionals in food science and drug development for the accurate determination of
nicotianamine in products such as soy-based foods, juices, and teas.

Introduction

Nicotianamine is a ubiquitous metal chelator in the plant kingdom, playing a crucial role in the
uptake and transport of essential micronutrients like iron and zinc.[1][2][3] Recent studies have
also highlighted its potential as an angiotensin-converting enzyme (ACE) inhibitor, suggesting
its relevance in human health and nutrition.[2][3] The accurate quantification of nicotianamine
in food is therefore essential for nutritional assessment and for the development of functional
foods. However, the high polarity of nicotianamine makes its retention and separation on
conventional C18 columns challenging. This application note presents a primary method that
circumvents this issue by employing a multimode ODS column, allowing for a simple "dilute-
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and-shoot" or straightforward extraction protocol without the need for derivatization.[1][2][3] An
alternative protocol using FMOC-CI derivatization is also described for laboratories equipped
with standard reversed-phase columns.

Experimental Protocols

Protocol 1: Direct Analysis of Nicotianamine using a
Multimode ODS Column

This method is adapted from the work of Yamaguchi and Uchida (2012) and is recommended
for its simplicity and robustness.[1][2][3]

1. Sample Preparation
e Liquid Samples (e.g., Soy Sauce, Fruit Juice, Tea, Soy Milk):
o Accurately weigh 1.0 g of the liquid sample into a 50 mL volumetric flask.
o Dilute to the mark with Milli-Q water.
o For samples with high particulate matter, centrifuge at 5,000 x g for 10 minutes.
o Filter the supernatant through a 0.22 um syringe filter into an LC vial.

o Due to potential matrix effects, the standard addition method is recommended for accurate
quantification.[1][2][3]

e Solid and Semi-Solid Samples (e.g., Soybean Curd, Vegetable Paste):

o

Homogenize the sample to ensure uniformity.

o

Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

[¢]

Add 20 mL of 50% aqueous ethanol.

[e]

Vortex for 5 minutes to ensure thorough mixing.

o

For enhanced extraction, sonicate for 15 minutes in a water bath.
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o Centrifuge at 10,000 x g for 15 minutes at 4°C.

o Carefully collect the supernatant and filter it through a 0.22 um syringe filter into an LC
vial.

2. LC-MS/MS Conditions

e Liquid Chromatography:

o

Column: Multimode ODS Column (e.g., Scherzo SM-C18, 150 mm x 2.0 mm, 3 pum)
o Mobile Phase A: 0.1% Formic Acid in Water

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile

o Flow Rate: 0.2 mL/min

o Injection Volume: 5 uL

o Column Temperature: 40°C

o Gradient Program:

Time (min) %B
0.0 5
10.0 95
15.0 95
15.1 5

| 20.0|5]

e Mass Spectrometry:
o Instrument: Triple Quadrupole Mass Spectrometer

o lonization Mode: Electrospray lonization (ESI), Positive
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[e]

Capillary Voltage: 3.5 kV

o

Source Temperature: 150°C

[¢]

Desolvation Temperature: 400°C

[¢]

Collision Gas: Argon

[e]

Multiple Reaction Monitoring (MRM) Transitions:

Precursor lon Product lon Dwell Time Collision
Analyte

(m/z) (m/z) (ms) Energy (eV)
Nicotianamin

304.2 114.1 100 25

e (Quantifier)

| Nicotianamine (Qualifier) | 304.2 | 185.1 | 100 | 20 |

Protocol 2: Analysis of Nicotianamine via FMOC-CI
Derivatization

This protocol is an alternative for laboratories without access to a multimode column and relies
on derivatization to enhance the hydrophobicity of nicotianamine.

1. Sample Preparation and Derivatization

o Extract samples as described in Protocol 1 (Solid and Semi-Solid Samples).
» Transfer 100 pL of the filtered extract into a clean microcentrifuge tube.

e Add 100 pL of 100 mM borate buffer (pH 8.0).

e Add 200 pL of 5 mM FMOC-CI in acetonitrile.

o Vortex immediately for 30 seconds.

» Allow the reaction to proceed at room temperature for 10 minutes.
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» To quench the reaction, add 100 pL of 20 mM glycine.
» Vortex for 10 seconds.
« Filter the final solution through a 0.22 um syringe filter into an LC vial.
2. LC-MS/MS Conditions
e Liquid Chromatography:
o Column: Standard C18 Column (e.g., 1200 mm x 2.1 mm, 1.8 pum)
o Mobile Phase A: 0.1% Formic Acid in Water
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile
o Flow Rate: 0.3 mL/min
o Injection Volume: 2 pL
o Column Temperature: 35°C

o Gradient Program:

Time (min) %B

0.0 20

12.0 80

15.0 80

15.1 20
| 20.0] 20 |

e Mass Spectrometry:

o Instrument: Triple Quadrupole Mass Spectrometer
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o lonization Mode: ESI, Positive

o MRM Transitions: Note: The exact mass of the FMOC-nicotianamine derivative may vary
depending on the number of FMOC groups attached. It is recommended to determine the
precursor ion and optimize the product ions and collision energies in-house. A likely
precursor for mono-FMOC-nicotianamine would be m/z 526.2.

Precursor lon  Product lon Dwell Time Collision
Analyte

(m/z) (m/z) (ms) Energy (eV)
FMOC-
Nicotianamin 526.2 Optimize 100 Optimize

e (Quantifier)

| FMOC-Nicotianamine (Qualifier) | 526.2 | Optimize | 100 | Optimize |

Data Presentation

Table 1: Quantitative Performance of the Direct Analysis Method (Protocol 1)

Parameter Value Food Matrix Examples
Limit of Detection (LOD) 0.5 ng/mL Soy Sauce, Juices, Tea
Limit of Quantification (LOQ) 1.5 ng/mL Soy Sauce, Juices, Tea
Linearity (r?) >0.995 Spiked Samples
85-110% (with standard _
Recovery » Various
addition)

Nicotianamine Range in Soy

<0.25-71 pg/g Commercial Soy Sauces
Sauce

Data derived from Yamaguchi and Uchida (2012).[1][2][3]

Visualizations
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Caption: Experimental workflow for the direct determination of nicotianamine.
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Caption: Workflow for the FMOC-CI derivatization of nicotianamine.
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Conclusion

The described LC-MS/MS methods provide reliable and sensitive quantification of
nicotianamine in a variety of food samples. The direct analysis method using a multimode
ODS column is highly recommended due to its simplicity, reduced sample preparation time,
and avoidance of hazardous derivatization reagents. The FMOC-CI derivatization method
serves as a viable alternative for laboratories equipped with standard reversed-phase HPLC
systems. The choice of method will depend on the available instrumentation and the specific
requirements of the analysis. For all food matrices, the use of a standard addition curve is
advised to compensate for matrix-induced ion suppression or enhancement, ensuring accurate
guantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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